Lipophilicity Window of N-Pentyl vs. N-Alkyl Analogs
The computed LogP of N-pentyl 2-bromobenzamide is 3.76, which is approximately 0.78 log units higher than that of the N-butyl analog (LogP 2.98) and nearly identical to the N-benzyl analog (LogP 3.77) . This places the pentyl derivative in a lipophilicity range that balances membrane permeability with aqueous solubility, differing substantially from the butyl congener, which is markedly more hydrophilic. The ~0.8 LogP unit difference between pentyl and butyl translates to a theoretical ~6.3-fold difference in octanol-water partition coefficient .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.76 (N-Pentyl 2-bromobenzamide) |
| Comparator Or Baseline | LogP = 2.98 (N-Butyl 2-bromobenzamide, CAS 349403-39-0); LogP = 3.77 (N-Benzyl 2-bromobenzamide, CAS 82082-50-6) |
| Quantified Difference | ΔLogP = +0.78 vs. N-butyl; ΔLogP = –0.01 vs. N-benzyl |
| Conditions | Computed LogP values from ChemSrc and Chemscene databases; N-pentyl LogP also reported as XLogP3 = 2.8 by PubChem (different algorithm) |
Why This Matters
The ~0.8 LogP unit gap between the pentyl and butyl analogs is sufficient to alter predicted intestinal absorption and blood-brain barrier penetration, making the pentyl derivative the more suitable choice for programs requiring moderate-to-high lipophilicity without the metabolic liability of the benzyl group.
